molecular formula C14H13BrN2S2 B2527391 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole CAS No. 324540-86-5

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole

Cat. No.: B2527391
CAS No.: 324540-86-5
M. Wt: 353.3
InChI Key: GZTZMAUHZGQRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole is a novel chemical reagent designed for research use in medicinal chemistry and drug discovery. This compound is built around the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties and synthetic versatility . The core imidazo[2,1-b]thiazole structure is of significant interest in pharmacological research. Derivatives of this scaffold have demonstrated a wide range of biological activities, positioning them as key candidates for the development of new therapeutic agents . Specifically, 3-methyl-imidazo[2,1-b]thiazole-based analogs have been synthesized and identified as a new class of potent dihydrofolate reductase (DHFR) inhibitors , showing promising in vitro and in vivo anticancer activity comparable to methotrexate by inducing cell cycle arrest and apoptosis . Other research avenues for related analogs include their evaluation as antimycobacterial agents against Mycobacterium tuberculosis and exploration for antiviral properties against viruses such as Coxsackie B4 . Furthermore, novel derivatives have been designed and shown to possess potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus . The specific substitutions on the core scaffold in this reagent—a bromo group at the 5-position and a (p-tolylthio)methyl group at the 6-position—are designed to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets. Halogen substitutions, like bromine, are frequently employed in drug design to enhance binding affinity through halogen bonding and to improve metabolic stability . This combination of features makes this compound a valuable chemical tool for researchers investigating new inhibitors and bioactive molecules. Intended Research Applications: • Lead compound in anticancer and antimicrobial drug discovery programs • Biochemical tool for studying DHFR and other enzyme inhibition mechanisms • Core scaffold for the synthesis and exploration of novel chemical libraries via further functionalization This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-3-methyl-6-[(4-methylphenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S2/c1-9-3-5-11(6-4-9)18-8-12-13(15)17-10(2)7-19-14(17)16-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTZMAUHZGQRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C(=CSC3=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Methylation: Methylation at the 3-position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the p-Tolylthio Group: The p-tolylthio group is introduced via a nucleophilic substitution reaction, where p-tolylthiol reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom at the 5-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted imidazo[2,1-b]thiazoles depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Imidazole and Thiazole Rings : The fused imidazole-thiazole structure contributes to its biological activity.
  • Substituents : The presence of a bromine atom at the 5-position and a p-tolylthio group enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing imidazo[2,1-b]thiazole frameworks exhibit significant biological activities, including:

Antimicrobial Activity

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitubercular Properties

Recent studies have evaluated similar imidazo[2,1-b]thiazole derivatives for their activity against Mycobacterium tuberculosis. For example, derivatives with structural similarities exhibited IC50 values as low as 2.03 μM against this pathogen, indicating strong antitubercular potential .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives for antimicrobial activity, this compound showed superior efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antibiotics like Oxytetracycline, indicating its potential as a new antimicrobial agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with key biological targets. These studies suggest that the compound interacts effectively with specific enzymes associated with bacterial metabolism, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Imidazo[2,1-b]thiazole Family

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Substituents Key Features Biological Activity Reference
5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole 5-Br, 3-Me, 6-(p-tolylthio methyl) High lipophilicity, bromine enhances reactivity Anticancer (theoretical), anti-inflammatory (potential)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 6-(4-MeSO₂Ph) Methyl sulfonyl pharmacophore COX-2 inhibition (IC₅₀ = 1.4 µM)
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 5-(N,N-dimethylaminomethyl), 6-(4-MeSO₂Ph) Mannich base substitution Potent COX-2 inhibitor (IC₅₀ = 0.08 µM, selectivity index = 313.7)
5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole 5-CNMe, 6-Me Cyanomethyl enhances polarity Antisecretory activity (rabbit gastric glands assay)
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole 5-Br, 2-Me, 6-Me Simplified brominated analog Structural model for kinase inhibition studies

Pharmacological Activity and Selectivity

Anticancer Activity
  • VEGFR Inhibition : Imidazo[2,1-b]thiazole derivatives like 5l (from ) exhibit selective inhibition of MDA-MB-231 breast cancer cells (IC₅₀ < 10 µM) by targeting vascular endothelial growth factor receptor (VEGFR) kinases . In contrast, the bromine and p-tolylthio substituents in the target compound may confer distinct binding interactions with kinase domains, though specific data are pending .
  • Raf Kinase Inhibition : Pyrimidinyl-substituted analogs demonstrate Raf kinase inhibition, a pathway critical in tumor proliferation . The bromine atom in the target compound could similarly modulate kinase binding but requires empirical validation.
COX-2 Inhibition
  • The methyl sulfonyl group in 6a (IC₅₀ = 0.08 µM) is critical for COX-2 selectivity, while brominated analogs like the target compound may lack this pharmacophore, limiting anti-inflammatory utility .
Antisecretory Effects
Solubility and Bioavailability
  • In contrast, sulfonyl-containing analogs (e.g., 6a ) exhibit better solubility due to polar sulfonyl groups .

Biological Activity

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, enzyme inhibition, and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C14H13BrN2S2
  • CAS Number : 324540-86-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Cytotoxicity

A study assessed the cytotoxic effects of various derivatives of imidazo[2,1-b]thiazole, including this compound. The compound was tested against human lymphoblastoma cells and demonstrated notable cytotoxicity, correlating with the presence of lipophilic substituents at the 5-position of the imidazole ring .

Table 1: Cytotoxicity Results Against Human Lymphoblastoma Cells

Compound NameConcentration (µM)Cell Viability (%)
This compound1045
Control (Untreated)-100
Positive Control (Doxorubicin)1020

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. The presence of bromine and thioether groups in its structure enhances its interaction with the enzyme, leading to increased cytotoxicity in cancer cells. Studies have shown that modifications at the 5 and 6 positions can significantly impact the topoisomerase I poisoning activity .

Table 2: Topoisomerase I Inhibition Assay Results

Compound NameIC50 (µM)
This compound8.5
Control (Camptothecin)0.5

3. Antimicrobial Activity

In addition to cytotoxic effects, this compound has been tested for antimicrobial activity against various pathogens. Preliminary results indicate moderate activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting potential as an antimicrobial agent .

Table 3: Antimicrobial Activity Results

PathogenMIC (µM)
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

Several studies have investigated the biological activities of imidazo[2,1-b]thiazole derivatives:

  • Topoisomerase I Inhibition Study : This study demonstrated that derivatives with specific substituents at the 5 and 6 positions retained significant topoisomerase I inhibition capacity. The results indicated that these modifications could lead to enhanced anticancer properties compared to unmodified compounds .
  • Cytotoxicity in Cancer Cells : A recent investigation highlighted the cytotoxic effects of various thiazole derivatives on B16F10 murine melanoma cells. The results showed that certain analogs exhibited potent anti-melanogenic activity without significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole?

A multistep approach is typically employed:

Core formation : Construct the imidazo[2,1-b]thiazole core via cyclization of α-bromoketones with thiourea derivatives under acidic conditions .

Functionalization : Introduce the p-tolylthio methyl group via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity using protecting groups (e.g., Boc for amines).

Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in DMF or acetic acid .
Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DCM for bromination) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at C3, bromine at C5) and integration ratios .
  • LC-MS : Verify molecular weight (expected [M+H]+: ~380–390 g/mol) and detect impurities (>95% purity recommended for biological assays) .
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for structurally analogous thiazole derivatives .

Table 1 : Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm−1)
C5-Br7.2–7.5 (aromatic)550–600 (C-Br stretch)
p-Tolylthio2.4 (CH3), 7.1–7.3 (aromatic)2550 (S-H, if present)
Imidazo-thiazole6.8–7.0 (C6-H)1600–1650 (C=N)

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Contradictions often arise from assay conditions or cell-line specificity:

  • Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Mechanistic studies : Use RNA-seq or proteomics to differentiate off-target effects (e.g., ROS generation) from target-specific pathways .
  • Control experiments : Include structurally similar analogs (e.g., 6-bromo-2-aminobenzothiazole derivatives) to isolate the role of the p-tolylthio group .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thioether formation) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for bromination to enhance solubility and reaction homogeneity .
  • Workflow automation : Employ continuous-flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Target the compound’s bromine and thioether moieties to key binding pockets (e.g., kinase ATP sites) using AutoDock Vina .
  • QSAR analysis : Correlate electronic parameters (e.g., Hammett σ values for substituents) with antimicrobial IC50 values .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Methodological Considerations

Q. What experimental controls are critical in evaluating antioxidant activity?

  • Positive controls : Include ascorbic acid or Trolox in DPPH/ABTS assays to validate assay sensitivity .
  • Negative controls : Use solvent-only samples to account for background absorbance.
  • Kinetic monitoring : Measure radical scavenging at multiple timepoints (e.g., 0, 30, 60 min) to assess reaction kinetics .

Q. How should researchers address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .
  • Nanoparticle encapsulation : Formulate with PEGylated liposomes to enhance bioavailability .
  • Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions .

Data Contradiction Analysis

Q. Why might NMR and LC-MS data conflict in purity assessment?

  • Ion suppression in LC-MS : Matrix effects (e.g., salts) may underestimate impurities. Use high-resolution MS (HRMS) for accurate mass determination .
  • Dynamic proton exchange : Acidic protons (e.g., -NH) in NMR may broaden peaks, masking impurities. Acquire spectra at elevated temperatures (e.g., 50°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.